![molecular formula C8H7FN4 B1607086 6-Fluoroquinazoline-2,4-diamine CAS No. 119584-77-9](/img/structure/B1607086.png)
6-Fluoroquinazoline-2,4-diamine
Overview
Description
6-Fluoroquinazoline-2,4-diamine, also known as 2,4-DIAMINO-6-FLUOROQUINAZOLINE, is an organic compound with the molecular formula C8H7FN4 . It has a molecular weight of 178.17 .
Synthesis Analysis
A series of quinazoline-2,4,6-triamine (quinazoline) and 2,6-diaminoquinazolin-4(3H)-one (quinazolinone) derivatives were designed, synthesized, and evaluated as cytotoxic agents in three cancer cell lines (HCT-15, SKOV-3, and MDA-MB-231) using a conventional MTT assay .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazoline-2,4-diamine is represented by the formula C8H7FN4 . The average mass is 178.166 Da and the monoisotopic mass is 178.065475 Da .Chemical Reactions Analysis
The starting material, 2-amino-5-nitrobenzonitrile, was reacted with guanidine carbonate in a 1:1 ethanol/propanol mixture at 90 °C and the first intermediate, 6-nitroquinazoline-2,4-diamine (1), was obtained by a cyclocondensation reaction .Physical And Chemical Properties Analysis
6-Fluoroquinazoline-2,4-diamine has a molecular weight of 178.17 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not available .Scientific Research Applications
Anticancer Research
Quinazoline derivatives have been explored for their potential as anticancer agents. A study published in the journal Medicinal Chemistry reports the design, synthesis, and evaluation of quinazoline derivatives as cytotoxic agents against various cancer cell lines, including HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) using MTT assay .
Antituberculosis Activity
Research published in ChemEngineering highlights the synthesis of quinazoline derivatives with potent activity against Mycobacterium tuberculosis. The compounds demonstrated minimum inhibitory concentration (MIC) values indicating strong antituberculosis potential .
Synthesis of Novel Compounds
Quinazoline derivatives are used in the synthesis of novel compounds with potential biological activities. An article in the International Journal of Scientific & Engineering Research describes the synthesis of new quinazoline derivatives by reacting 2,4-dichloroquinazoline with different anilines in the presence of triethylamine .
Agricultural Applications
In agriculture, quinazoline derivatives can be used as fungicides or insecticides due to their bioactive properties. They may inhibit the growth of fungi or deter insects, protecting crops from disease and infestation.
Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine Recent Advances on Quinazolines Quinazoline Derivatives Diamine and N,N-Diarylamines Synthesis
Mechanism of Action
Target of Action
6-Fluoroquinazoline-2,4-diamine, also known as DCR 137, has been identified as a potential small-molecule inhibitor against Chikungunya and Ross River Viruses . These viruses are serious zoonotic threats responsible for significant morbidity, causing diseases such as arthritis or encephalitis .
Mode of Action
The compound was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication in a cell-based screening assay . It demonstrated greater protection compared to the existing drug, ribavirin, against CHIKV . The compound interacts with its targets, reducing the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .
Biochemical Pathways
It is known that the compound reduces chikv plaque-forming units by several log units and also reduces chikv-e2 protein levels in a dose-dependent manner . This suggests that it may interfere with the viral replication process.
Pharmacokinetics
The compound’s effectiveness against chikv suggests that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The molecular and cellular effects of 6-Fluoroquinazoline-2,4-diamine’s action include a reduction in the cytopathic effect and immunofluorescence of infected cells, a decrease in CHIKV plaque-forming units, and a reduction in CHIKV-E2 protein levels . These effects are all indicative of a decrease in viral replication.
Safety and Hazards
The safety data sheet for 6-Fluoroquinazoline-2,4-diamine suggests that in case of inhalation, skin contact, eye contact, or if swallowed, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Future Directions
The discovery and development of small-molecule drugs have been revolutionized over the last decade. A quinazoline derivative (6-fluoro-quinazoline-2,4-diamine; DCR 137) was identified through in vitro screening and demonstrated greater protection compared to that of the existing drug, ribavirin, against CHIKV . These results led to the identification of a potential quinazoline candidate for future optimization that might act as a pan-alphavirus inhibitor .
properties
IUPAC Name |
6-fluoroquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFVGSUKKCJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152505 | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazoline-2,4-diamine | |
CAS RN |
119584-77-9 | |
Record name | 6-Fluoro-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119584-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.